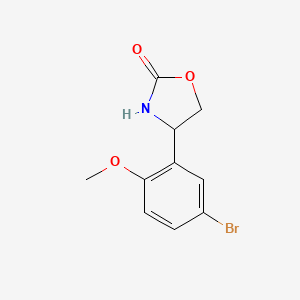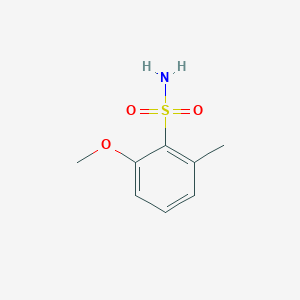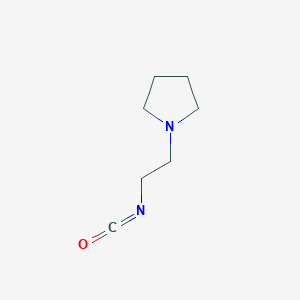
1-(2-Isocyanatoethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanatoethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to an isocyanatoethyl group
Preparation Methods
The synthesis of 1-(2-Isocyanatoethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate isocyanate precursor. One common method is the reaction of pyrrolidine with 2-chloroethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
1-(2-Isocyanatoethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form urea or carbamate derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted urea or carbamate compounds.
Scientific Research Applications
1-(2-Isocyanatoethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatoethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The pyrrolidine ring may contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
1-(2-Isocyanatoethyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure but lacking the isocyanate group.
2-Isocyanatoethylamine: Contains the isocyanate group but lacks the pyrrolidine ring.
N-Isocyanatoethylpyrrolidine: A structural isomer with the isocyanate group attached to the nitrogen atom of the pyrrolidine ring.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(2-isocyanatoethyl)pyrrolidine |
InChI |
InChI=1S/C7H12N2O/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2 |
InChI Key |
UYAZUXAGFOFNJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




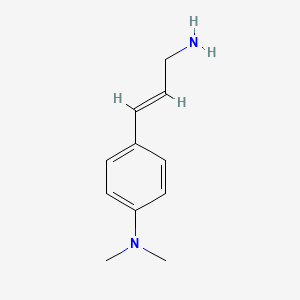

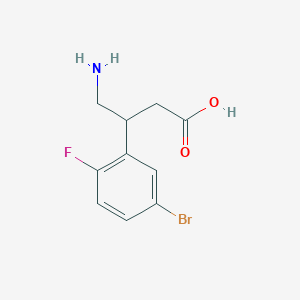
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)

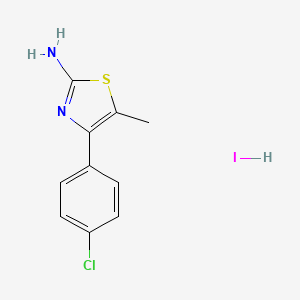
![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)


